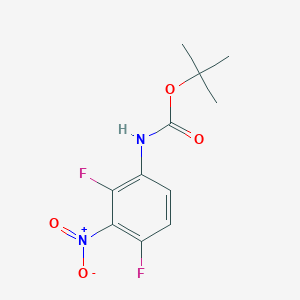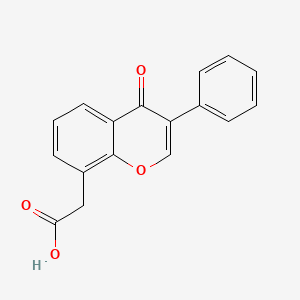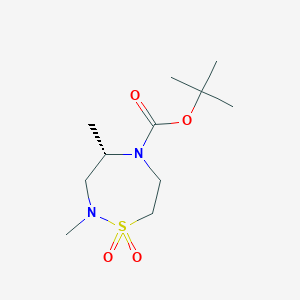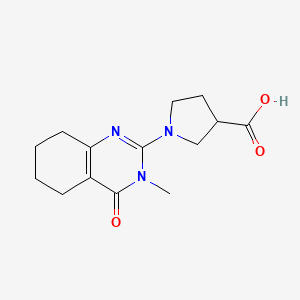
2,4-Dichloro-7-methoxy-3-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-7-methoxy-3-nitroquinoline is a chemical compound with the molecular formula C10H6Cl2N2O3 and a molecular weight of 273.07 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Méthodes De Préparation
The synthesis of 2,4-Dichloro-7-methoxy-3-nitroquinoline typically involves the nitration of 2,4-dichloro-7-methoxyquinoline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the quinoline ring .
Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
2,4-Dichloro-7-methoxy-3-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atoms at the 2- and 4-positions can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. This substitution reaction is often facilitated by the presence of a base and elevated temperatures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2,4-dichloro-7-methoxy-3-aminoquinoline, while substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
2,4-Dichloro-7-methoxy-3-nitroquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as inhibitors of various enzymes, making them useful in biochemical studies and drug discovery.
Medicine: Some derivatives of this compound exhibit antitumor and antimicrobial activities, making them candidates for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-7-methoxy-3-nitroquinoline and its derivatives often involves the inhibition of specific enzymes or interference with cellular processes. For example, some derivatives may inhibit topoisomerases, enzymes involved in DNA replication and repair, leading to antitumor effects. Others may target bacterial enzymes, resulting in antimicrobial activity .
Comparaison Avec Des Composés Similaires
2,4-Dichloro-7-methoxy-3-nitroquinoline can be compared with other similar compounds such as:
2,4-Dichloro-3-nitroquinoline: Lacks the methoxy group at the 7-position, which may affect its reactivity and biological activity.
2,4-Dichloro-7-methoxyquinoline: Lacks the nitro group at the 3-position, which may result in different chemical properties and applications.
7-Methoxy-3-nitroquinoline: Lacks the chlorine atoms at the 2- and 4-positions, which may influence its chemical reactivity and biological effects.
Propriétés
Formule moléculaire |
C10H6Cl2N2O3 |
|---|---|
Poids moléculaire |
273.07 g/mol |
Nom IUPAC |
2,4-dichloro-7-methoxy-3-nitroquinoline |
InChI |
InChI=1S/C10H6Cl2N2O3/c1-17-5-2-3-6-7(4-5)13-10(12)9(8(6)11)14(15)16/h2-4H,1H3 |
Clé InChI |
HVGNTBNHXHJBNB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine](/img/structure/B11847320.png)


![2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B11847327.png)





![4(3H)-Quinazolinone, 2-methyl-3-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B11847382.png)

